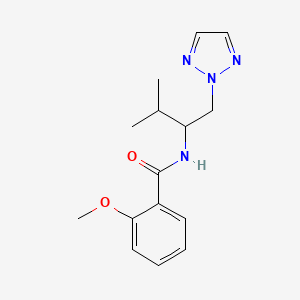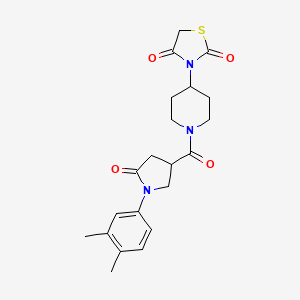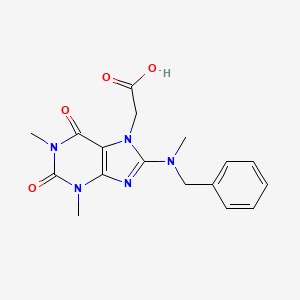![molecular formula C21H29ClN2OS B2559971 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2319637-39-1](/img/structure/B2559971.png)
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of a chlorophenyl group, a cyclopentanecarbonyl moiety, and a thiolan-3-yl group attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Chlorophenylcyclopentanecarbonyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as triethylamine to form 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.
Introduction of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced through a nucleophilic substitution reaction using thiolane and a suitable leaving group.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a diamine, such as ethylenediamine, under acidic conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: A precursor in the synthesis of the target compound.
Thiolan-3-yl derivatives: Compounds containing the thiolan-3-yl group with similar reactivity.
Diazepane derivatives: Compounds with the diazepane ring structure, often used in medicinal chemistry.
Uniqueness
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2OS/c22-18-6-4-17(5-7-18)21(9-1-2-10-21)20(25)24-12-3-11-23(13-14-24)19-8-15-26-16-19/h4-7,19H,1-3,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFWHYFRHIRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
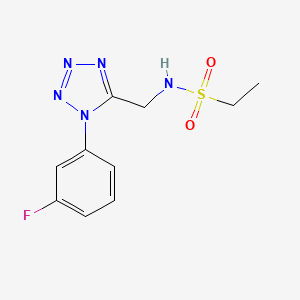
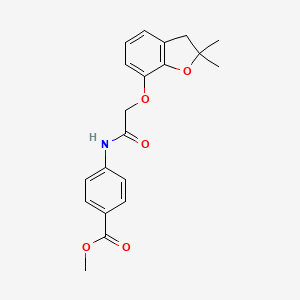

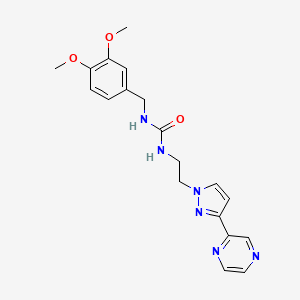
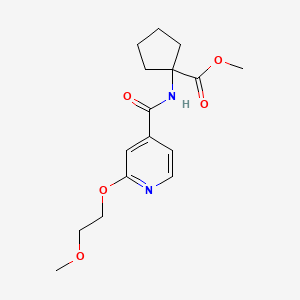
![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2559901.png)

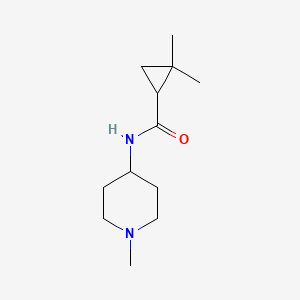
![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine](/img/structure/B2559905.png)
![2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2559906.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2559907.png)
